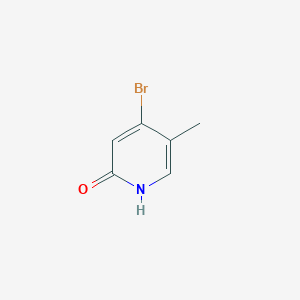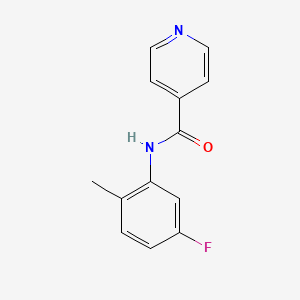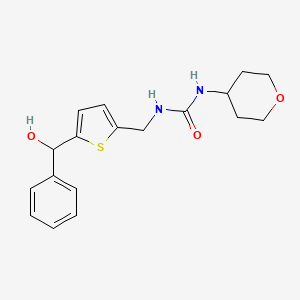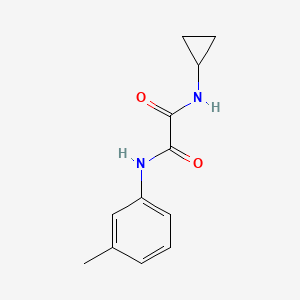
4-Bromo-5-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-5-methylpyridin-2(1H)-one” is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.04 . This compound is used in research and is not intended for human use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a bromine atom attached at the 4th position and a methyl group at the 5th position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 283.1±35.0 °C and a predicted density of 1.593±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Synthesis of Novel Derivatives and Biological Activities
4-Bromo-5-methylpyridin-2(1H)-one serves as a key precursor in the synthesis of novel pyridine-based derivatives. For instance, Ahmad et al. (2017) described the palladium-catalyzed Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine to produce novel pyridine derivatives with potential applications as chiral dopants for liquid crystals. Additionally, these derivatives exhibited significant anti-thrombolytic, biofilm inhibition, and hemolytic activities, demonstrating their potential in biomedical applications (Ahmad et al., 2017).
Electrochromic Devices
The development of electrochromic devices (ECDs) is another area where this compound finds application. Wang et al. (2011) synthesized a new star-shaped 4,4′-bipyridine derivative and investigated its electrochromic behavior and mechanism. The study demonstrated the potential of these derivatives in creating environmentally friendly solid ECDs with stable multicolor electrochromic changes, highlighting the material's utility in display technologies (Wang et al., 2011).
Polymer Chemistry
In polymer chemistry, this compound derivatives facilitate the functionalization of polymers. Lutz et al. (2005) combined atom transfer radical polymerization and click chemistry to prepare end-functional polymers, showcasing the versatility of bromopyridines in polymer modification and the development of new materials with specific end-group functionalities (Lutz et al., 2005).
Radiosensitizing Agents
Rudra et al. (2015) explored the use of bromopyridone nucleotide analogues as radiosensitizing agents that can be incorporated into DNA by polymerases. These analogues, designed to generate cross-links in duplex DNA under anoxic conditions, represent a novel approach to enhancing the efficacy of ionizing radiation in tumor treatment, showing the compound's potential in cancer therapy (Rudra et al., 2015).
作用機序
The mechanism of action of “4-Bromo-5-methylpyridin-2(1H)-one” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is often studied in the context of drug discovery. As this compound is used for research purposes , its mechanism of action may depend on the specific context of the research.
Safety and Hazards
The safety data sheet for “4-Bromo-5-methylpyridin-2(1H)-one” indicates that it is a hazardous compound. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
特性
IUPAC Name |
4-bromo-5-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXCAFAWNUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2958546.png)

![3-prop-2-enyl-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B2958549.png)
![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)

![9-cyclohexyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2958557.png)
![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)
![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)
